molecular formula C23H26N2O5 B250439 N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo B250439
Peso molecular: 410.5 g/mol
Clave InChI: MVQBMSUJIIAFKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is responsible for the growth and survival of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Mecanismo De Acción

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling events that promote B-cell survival and proliferation. N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK, inhibiting its activity and preventing downstream signaling events. This ultimately leads to the inhibition of B-cell proliferation and survival, making N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide a promising therapeutic agent in B-cell malignancies.
Biochemical and Physiological Effects
N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to a decrease in B-cell proliferation and survival. It has also been shown to induce apoptosis in B-cells, further highlighting its potential as a therapeutic agent in B-cell malignancies. Additionally, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to enhance the anti-tumor activity of other anti-cancer agents, such as rituximab and venetoclax.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, making it a highly targeted therapeutic agent. Additionally, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed. However, one limitation of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Direcciones Futuras

There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is its potential as a therapeutic agent in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, there is interest in exploring the combination of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide with other anti-cancer agents to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research on the development of novel BTK inhibitors with improved pharmacokinetic properties and efficacy.

Métodos De Síntesis

The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multi-step process that starts with the reaction of 4-bromobenzonitrile with 3-(4-morpholinyl)propanoic acid to form an intermediate compound. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline to produce the final product, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been optimized to improve its yield and purity, making it a viable candidate for further research and development.

Aplicaciones Científicas De Investigación

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential as a therapeutic agent in B-cell malignancies. In preclinical studies, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown significant anti-tumor activity in various models of CLL and NHL. It has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.

Propiedades

Fórmula molecular

C23H26N2O5

Peso molecular

410.5 g/mol

Nombre IUPAC

N-[3-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H26N2O5/c26-22(17-6-8-20(9-7-17)30-16-21-5-2-12-29-21)24-19-4-1-3-18(15-19)23(27)25-10-13-28-14-11-25/h1,3-4,6-9,15,21H,2,5,10-14,16H2,(H,24,26)

Clave InChI

MVQBMSUJIIAFKE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

SMILES canónico

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.